molecular formula C24H20ClN3O3S2 B2514218 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 690270-19-0

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B2514218
CAS RN: 690270-19-0
M. Wt: 498.01
InChI Key: DJOYTTSATFSRNS-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3S2 and its molecular weight is 498.01. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study explored the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, including compounds with structural similarities to the one mentioned. These compounds displayed potent anticancer activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Another study focused on the crystal structures of derivatives within this chemical class, providing insights into their molecular conformations and interactions. Understanding these structural details is crucial for the design of compounds with enhanced biological activity (Subasri et al., 2017).

Antimicrobial and Antifungal Agents

Derivatives of this chemical class have been synthesized and evaluated for their antibacterial and antifungal activities. For example, certain compounds have demonstrated promising activity against pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has also been conducted on compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the folate pathway, which is a target for cancer chemotherapy. The study indicated that the thieno[2,3-d]pyrimidine scaffold could be conducive to dual inhibitory activity against these enzymes, offering a strategy for developing novel anticancer drugs (Gangjee et al., 2008).

Vibrational Spectroscopic Analysis

Vibrational spectroscopy has been utilized to characterize compounds in this class, offering insights into their molecular vibrations and potential interactions with biological targets. This approach aids in understanding the compound's bioactivity on a molecular level (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S2/c1-3-11-28-23(30)21-18(17-9-4-5-10-19(17)25)13-32-22(21)27-24(28)33-14-20(29)26-15-7-6-8-16(12-15)31-2/h3-10,12-13H,1,11,14H2,2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOYTTSATFSRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4Cl)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

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